molecular formula C8H5BrF2O B7965476 3'-Bromo-2',5'-difluoroacetophenone

3'-Bromo-2',5'-difluoroacetophenone

Cat. No.: B7965476
M. Wt: 235.02 g/mol
InChI Key: KPIVJNJZGIPENQ-UHFFFAOYSA-N
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Description

3'-Bromo-2',5'-difluoroacetophenone (CAS: 123942-11-0) is a fluorinated aromatic ketone with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.02 g/mol. Structurally, it features a bromine atom at the 3' position and fluorine atoms at the 2' and 5' positions on the acetophenone backbone. The compound is typically stored at 0–6°C to ensure stability.

It is primarily used as a synthetic intermediate in organic chemistry, particularly in stereoselective aldol condensations for the preparation of homochiral antifungal agents. Its electron-withdrawing fluorine and bromine substituents enhance reactivity in nucleophilic reactions, making it valuable for constructing complex molecular architectures.

Properties

IUPAC Name

1-(3-bromo-2,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIVJNJZGIPENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoroacetophenone typically involves the bromination of 2,5-difluoroacetophenone. The process can be carried out using bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is conducted under controlled conditions to ensure the selective bromination at the desired position .

    Bromination Reaction:

Industrial Production Methods

Industrial production of 3-Bromo-2,5-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetophenones.

    Reduction: Formation of 3-bromo-2,5-difluorophenylethanol.

    Oxidation: Formation of 3-bromo-2,5-difluorobenzoic acid.

Scientific Research Applications

3-Bromo-2,5-difluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. The carbonyl group also plays a crucial role in its interactions, forming hydrogen bonds or covalent bonds with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3'-Bromo-2',5'-difluoroacetophenone with structurally related bromo-fluoroacetophenones, highlighting differences in substituent positions, reactivity, and applications:

Compound Substituents CAS No. Molecular Weight Key Properties/Applications References
3'-Bromo-2',5'-difluoroacetophenone Br (3'), F (2',5') 123942-11-0 235.02 High reactivity in aldol condensations; used in stereoselective synthesis of antifungal agents.
5'-Bromo-2',4'-difluoroacetophenone Br (5'), F (2',4') 864773-64-8 235.02 Similar reactivity but distinct regiochemistry; employed in chromone-2-carboxylic acid synthesis.
2-Bromo-2',4'-difluoroacetophenone Br (2), F (2',4') 102429-07-2 235.02 Enhanced electrophilicity due to α-bromine; used in cross-coupling reactions.
3',5'-Dibromo-2'-hydroxyacetophenone Br (3',5'), OH (2') 22362-66-9 297.94 Antibacterial activity against S. aureus; limited solubility due to hydroxyl group.
5'-Bromo-2'-hydroxyacetophenone Br (5'), OH (2') 2632-13-5 215.03 Precursor for chalcone derivatives; tested for antiparasitic and anticancer properties.

Key Insights :

Substituent Effects on Reactivity: Fluorine atoms increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks. Bromine, as a bulky halogen, influences regioselectivity and steric effects. 3'-Bromo-2',5'-difluoroacetophenone exhibits superior reactivity in aldol condensations compared to non-fluorinated analogs (e.g., acetophenone), achieving >10:1 diastereoselectivity in reactions with Evans enolates. In contrast, 5'-Bromo-2'-hydroxyacetophenone (hydroxyl instead of fluorine) shows lower solubility in organic solvents, limiting its utility in certain syntheses.

Biological Activity: Bromophenol derivatives with hydroxyl groups (e.g., 3',5'-Dibromo-2'-hydroxyacetophenone) demonstrate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL). Fluorinated analogs like 3'-Bromo-2',5'-difluoroacetophenone are preferred in medicinal chemistry for their improved metabolic stability and lipophilicity.

Synthetic Versatility: 5'-Bromo-2',4'-difluoroacetophenone serves as a precursor for chromone-2-carboxylic acids (yields: 54–93%), which are multitarget-directed ligands for neurodegenerative diseases. 2-Bromo-2',4'-difluoroacetophenone is utilized in Pd-catalyzed cross-coupling reactions to form C–C bonds.

Biological Activity

3'-Bromo-2',5'-difluoroacetophenone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

3'-Bromo-2',5'-difluoroacetophenone is characterized by the following chemical structure:

  • Molecular Formula : C9H6BrF2O
  • Molecular Weight : 249.05 g/mol
  • IUPAC Name : 3-bromo-2',5'-difluoroacetophenone

The presence of bromine and fluorine atoms in its structure suggests potential for significant biological activity due to the electronegative nature of these halogens, which can influence the compound's interaction with biological targets.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of any compound. Various studies have investigated the cytotoxic effects of 3'-Bromo-2',5'-difluoroacetophenone on different cell lines.

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)Method UsedReference
HeLa (cervical cancer)25MTT assay
MCF-7 (breast cancer)30Colony formation assay
A549 (lung cancer)20LDH release assay

The results indicate that 3'-Bromo-2',5'-difluoroacetophenone exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which 3'-Bromo-2',5'-difluoroacetophenone exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies have shown that treatment with this compound leads to:

  • Increased reactive oxygen species (ROS) production.
  • Activation of caspase pathways.
  • Disruption of mitochondrial membrane potential.

These findings suggest that the compound may initiate apoptotic pathways, leading to cell death.

Anti-inflammatory Activity

In addition to its cytotoxic properties, 3'-Bromo-2',5'-difluoroacetophenone has been evaluated for anti-inflammatory effects. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

AssayResultReference
TNF-alpha inhibitionIC50 = 15 µM
IL-6 inhibitionIC50 = 18 µM

These results highlight the potential use of 3'-Bromo-2',5'-difluoroacetophenone in treating inflammatory diseases.

Case Studies and Applications

Several case studies have explored the therapeutic applications of 3'-Bromo-2',5'-difluoroacetophenone:

  • Cancer Therapeutics : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered intraperitoneally at doses of 10 mg/kg body weight .
  • Inflammatory Disorders : In a model of acute inflammation induced by carrageenan, administration of 3'-Bromo-2',5'-difluoroacetophenone resulted in a marked decrease in paw edema compared to control groups .

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